molecular formula C16H16FNO B102627 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol CAS No. 19064-57-4

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol

Cat. No.: B102627
CAS No.: 19064-57-4
M. Wt: 257.3 g/mol
InChI Key: MNTNYBDTGMBVFB-UHFFFAOYSA-N
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Description

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol is an organic compound that features a fluorinated benzylidene group attached to an amino-propanol backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzylidene group can significantly alter the compound’s chemical and physical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol typically involves the condensation of p-fluorobenzaldehyde with an appropriate amine, followed by reduction. One common method includes:

    Condensation Reaction:

    p-Fluorobenzaldehyde reacts with aniline in the presence of an acid catalyst to form the Schiff base, this compound.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of p-fluorobenzaldehyde or p-fluorobenzoic acid.

    Reduction: Formation of 2-((p-Fluorobenzyl)amino)-3-phenyl-1-propanol.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target’s nature.

Comparison with Similar Compounds

Similar Compounds

  • 2-((p-Chlorobenzylidene)amino)-3-phenyl-1-propanol
  • 2-((p-Bromobenzylidene)amino)-3-phenyl-1-propanol
  • 2-((p-Methylbenzylidene)amino)-3-phenyl-1-propanol

Uniqueness

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, stability, and biological activity compared to its analogs with other substituents.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylideneamino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTNYBDTGMBVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-57-4
Record name 1-Propanol, 2-((p-fluorobenzylidene)amino)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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